

Spectroscopic and Metabolic Profile of N-Nitrosodiisobutylamine: A Technical Guide

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Compound of Interest

Compound Name: **N-Nitrosodiisobutylamine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Nitrosodiisobutylamine** (NDiBA), a nitrosamine impurity of concern in pharmaceutical products. The guide details available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for these analytical techniques and describes the metabolic pathway associated with the carcinogenicity of N-nitrosamines.

Spectroscopic Data

The following sections present the available spectroscopic data for **N-Nitrosodiisobutylamine**, summarized in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of N-nitrosamines. The gas chromatography-mass spectrometry (GC-MS) data reveals a characteristic fragmentation pattern for **N-Nitrosodiisobutylamine**.

Table 1: GC-MS Fragmentation Data for **N-Nitrosodiisobutylamine**[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
57	99.99
84	35.62
56	31.04
55	21.74
73	8.42

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **N-Nitrosodiisobutylamine** is not readily available in the public domain. However, data for the closely related structural isomer, N-Nitrosodibutylamine, provides valuable insight into the expected chemical shifts. The following data was obtained in deuterated chloroform (CDCl_3) on a 500 MHz spectrometer for ^1H NMR and a 125 MHz spectrometer for ^{13}C NMR.[2]

Table 2: ^1H NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.08	Triplet	7.5	$-\text{CH}_2\text{-N}(\text{N}=\text{O})-$
3.54	Triplet	7.5	$-\text{CH}_2\text{-N}(\text{N}=\text{O})-$
1.76-1.70	Multiplet	$-\text{CH}_2\text{-CH}_2\text{-N-}$	
1.50-1.44	Multiplet	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$	
1.43-1.35	Multiplet	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$	
1.33-1.26	Multiplet	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$	
0.97	Triplet	7.4	$-\text{CH}_3$
0.92	Triplet	7.4	$-\text{CH}_3$

Table 3: ^{13}C NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data)[2]

Chemical Shift (δ) ppm	Assignment
52.0	-CH ₂ -N(N=O)-
43.4	-CH ₂ -N(N=O)-
30.3	-CH ₂ -CH ₂ -N-
28.1	-CH ₂ -CH ₂ -N-
20.4	-CH ₂ -CH ₃
19.7	-CH ₂ -CH ₃
13.6	-CH ₃
13.5	-CH ₃

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for **N-Nitrosodiisobutylamine** are not widely published. However, the characteristic vibrational frequencies for functional groups present in nitrosamines are well-established.

Table 4: Characteristic Infrared Absorption Bands for Nitrosamines

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2960-2850	C-H stretching	Alkyl groups
~1465	C-H bending	-CH ₂ -
~1380	C-H bending	-CH ₃
~1450-1400	N=O stretching	Nitrosamino group
~1150-1050	N-N stretching	Nitrosamino group

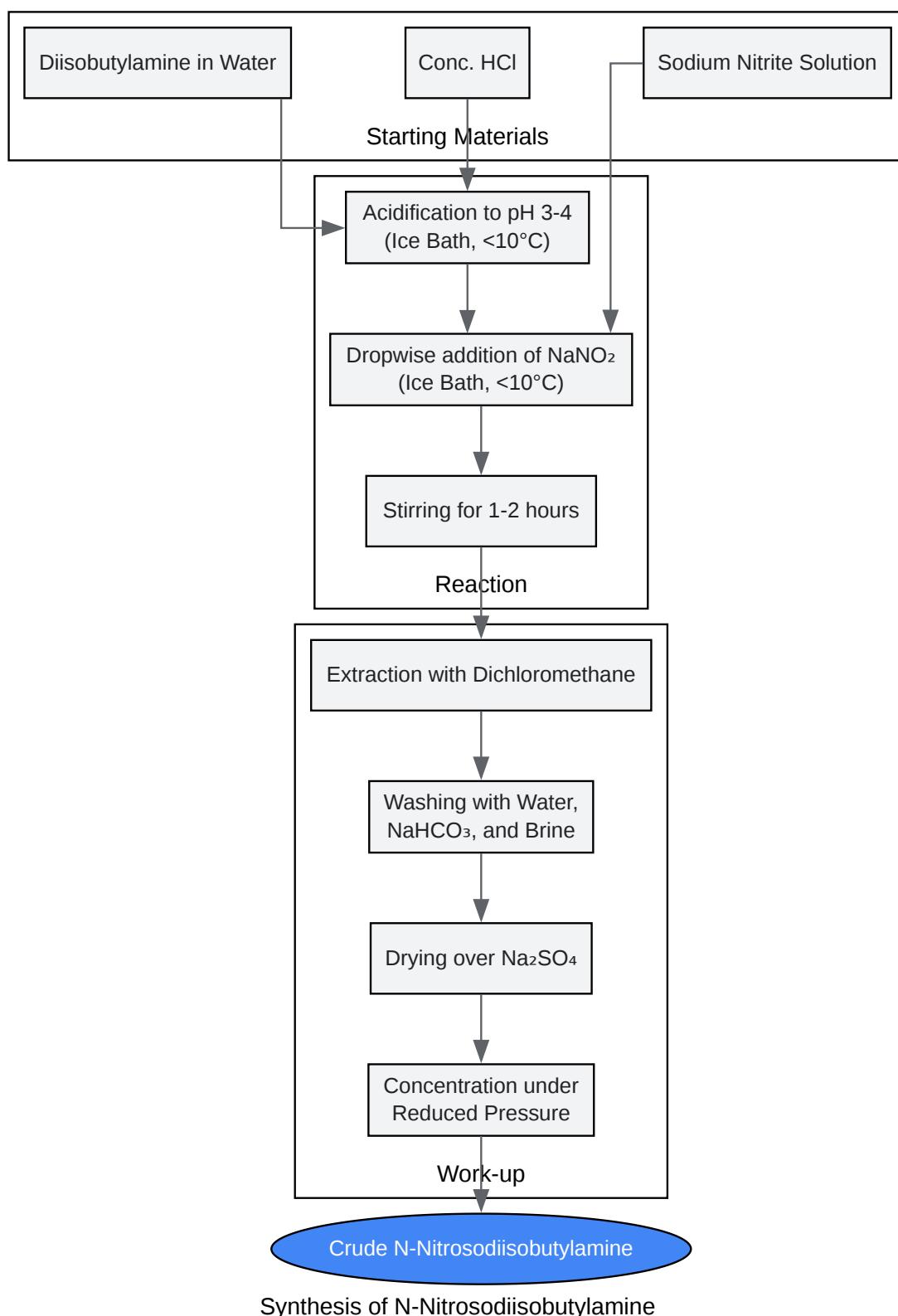
Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of **N-Nitrosodiisobutylamine**, based on established protocols for nitrosamine analysis.

Synthesis of N-Nitrosodiisobutylamine (for use as a reference standard)

The synthesis of **N-Nitrosodiisobutylamine** is crucial for its use as an analytical standard. A common method involves the nitrosation of diisobutylamine.

To a solution of diisobutylamine in deionized water, cooled in an ice bath, concentrated hydrochloric acid is added dropwise to achieve a pH of 3-4. A solution of sodium nitrite in deionized water is then added dropwise while maintaining the temperature below 10°C. The reaction is stirred for 1-2 hours in the ice bath. The product is then extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield crude **N-Nitrosodiisobutylamine**.^[3]

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Experimental workflow for the synthesis of **N-Nitrosodiisobutylamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and detection of volatile and semi-volatile nitrosamines.

Sample Preparation: A sample containing the analyte is dissolved in a suitable solvent, such as dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the nitrosamines.

Instrumentation:

- **Gas Chromatograph:** Equipped with a capillary column suitable for nitrosamine analysis (e.g., DB-WAX).
- **Mass Spectrometer:** A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Injection Mode:** Splitless
- **Injector Temperature:** 230-250°C
- **Carrier Gas:** Helium at a constant flow rate.
- **Oven Temperature Program:** An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 220-240°C.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Acquisition Mode:** Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation:[\[7\]](#)

- Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6).

- The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).

Instrumentation:

- A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.

Acquisition Parameters:

- ^1H NMR: Standard pulse-acquire sequence.
- ^{13}C NMR: Proton-decoupled pulse sequence.
- The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:[8]

- Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Solution: A concentrated solution of the sample is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.
- KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation:

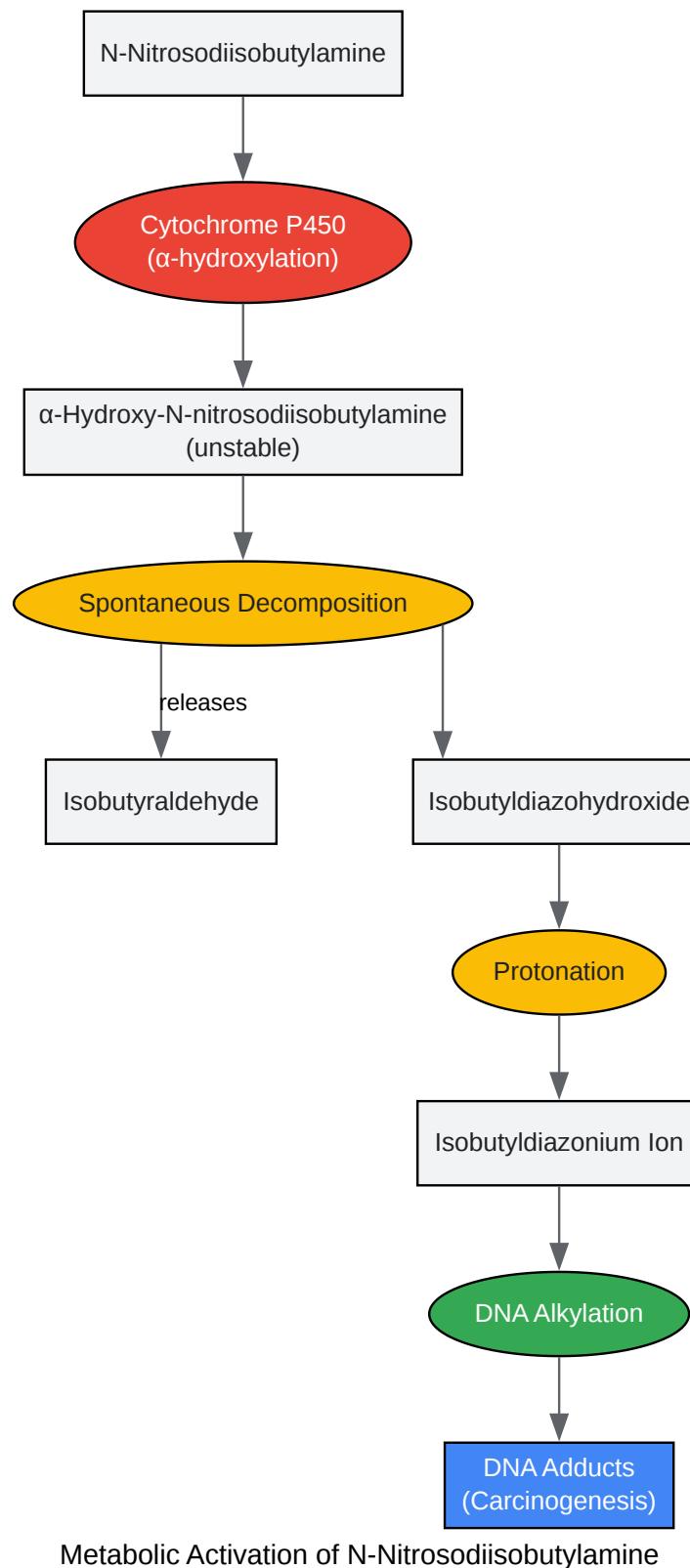
- A Fourier-transform infrared spectrometer.

Data Acquisition:

- A background spectrum of the empty sample holder (or solvent) is first recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Metabolic Activation Pathway

N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic pathway for **N-Nitrosodiisobutylamine** involves α -hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.

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Proposed metabolic activation pathway of **N-Nitrosodiisobutylamine**.

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